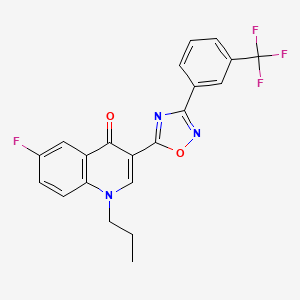

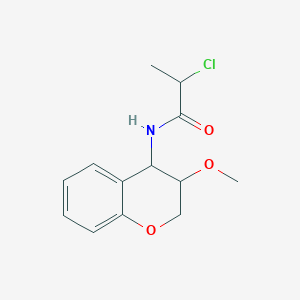

2-amino-3-cyclopropyl-N-methylpropanamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-amino-3-cyclopropyl-N-methylpropanamide hydrochloride, also known as ACPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. ACPA is a potent and selective agonist of the cannabinoid receptor type 1 (CB1), a G protein-coupled receptor that is primarily expressed in the central nervous system.

Aplicaciones Científicas De Investigación

Synthesis of Substituted Selenazoles

Researchers Dyachenko et al. (2021) developed new reagents for the synthesis of substituted selenazoles, using compounds structurally related to 2-amino-3-cyclopropyl-N-methylpropanamide hydrochloride. This process is significant in the field of organic chemistry, particularly in the synthesis of functionally substituted selenazoles (Dyachenko, Dyachenko, Abakarov, & Nenajdenko, 2021).

Cysteine Derivatives Incorporating Cyclopropyl Groups

Nötzel et al. (2001) worked on the synthesis of thiazoline-4-carboxylates and cysteine derivatives that include cyclopropyl groups. This research offers insights into the formation of new molecules with potential applications in various chemical processes (Nötzel, Labahn, Es-Sayed, & Meijere, 2001).

Functionalized Amino Acid Derivatives

Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives closely related to 2-amino-3-cyclopropyl-N-methylpropanamide hydrochloride. These derivatives have been evaluated for their potential as anticancer agents, highlighting the relevance of such compounds in medicinal chemistry (Kumar, Mudgal, Rani, Jha, Jaggi, Singh, Sanna, Singh, Sharma, Irchhaiya, & Burman, 2009).

Preparation of Cationic Polymer Latexes

Meunier, Elaissari, and Pichot (1995) prepared cationic poly(N-isopropylacrylamide) copolymer latexes using a process that involved compounds similar to 2-amino-3-cyclopropyl-N-methylpropanamide hydrochloride. Their research contributes to the understanding of polymerization kinetics and particle nucleation in polymer chemistry (Meunier, Elaissari, & Pichot, 1995).

Synthesis of Indole-Pyrimidine Hybrids

Gokhale et al. (2017) described the synthesis of new N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives, which are structurally related to 2-amino-3-cyclopropyl-N-methylpropanamide hydrochloride. These compounds were evaluated for their anticancer and antimicrobial activity, showing the potential of such structures in pharmaceutical research (Gokhale, Dalimba, & Kumsi, 2017).

Propiedades

IUPAC Name |

2-amino-3-cyclopropyl-N-methylpropanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-9-7(10)6(8)4-5-2-3-5;/h5-6H,2-4,8H2,1H3,(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVDMLJWCWGFQHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(CC1CC1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3-cyclopropyl-N-methylpropanamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

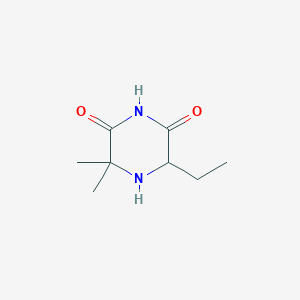

![N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2416058.png)

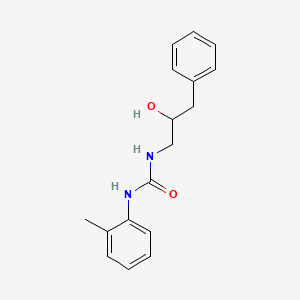

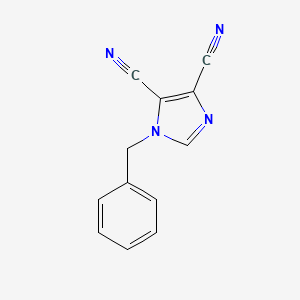

![benzyl N-{[3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate dihydrochloride](/img/structure/B2416059.png)

![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2416063.png)

![7-(2,4-dimethylphenyl)-3-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2416065.png)

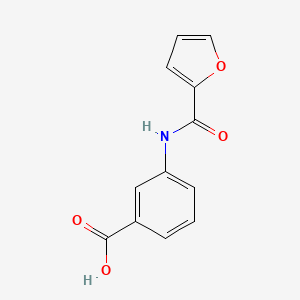

![N-(pyridin-4-ylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2416072.png)

![Methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2416077.png)